molecular formula C8H8ClNO B8429069 2-(3-Chloropyridin-2-yl)propanal

2-(3-Chloropyridin-2-yl)propanal

Cat. No. B8429069
M. Wt: 169.61 g/mol
InChI Key: NCROJDCPGSOVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropyridin-2-yl)propanal is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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properties

Product Name

2-(3-Chloropyridin-2-yl)propanal

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)propanal

InChI

InChI=1S/C8H8ClNO/c1-6(5-11)8-7(9)3-2-4-10-8/h2-6H,1H3

InChI Key

NCROJDCPGSOVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of dimethylsulfoxide (4.04 g, 3.67 mL, 51.7 mmol) in methylene chloride (25 mL) was added a solution of oxalyl chloride (3.28 g, 2.26 mL, 25.9 mmol) in methylene chloride (5 mL) over two minutes. The reaction mixture was stirred for 15 minutes, and then a solution of the product of Example 38C (0.74 g, 4.31 mmol) in methylene chloride (25 mL) was added over 8 minutes. The reaction was allowed to warm to ambient temperature and quenched with water. The quenched reaction mixture was extracted with methylene chloride, and the organic layer washed with brine and concentrated. The residue was chromatographed on silica gel eluting with 25% ethyl acetate-hexane to give the title compound (0.71 g, 97%). 1H NMR (300 MHz, DMSO-d6) δ ppm 9.73 (s, 1H), 8.53 (dd, J=1.5, 4.7, 1H), 8.00 (dd, J=1.4, 8.1, 1H), 7.40 (dd, J=4.7, 8.1, 1H), 4.28 (q, J=7.0, 1H), 1.34 (d, J=7.0, 3H). MS (DCI) m/z 170 (M+H)+.
Quantity
3.67 mL
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
97%

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